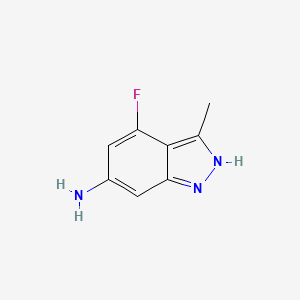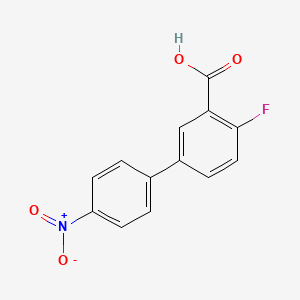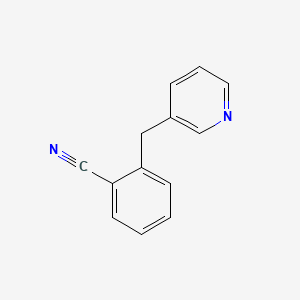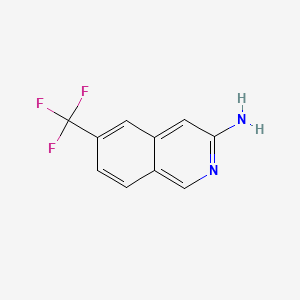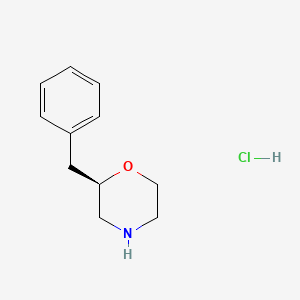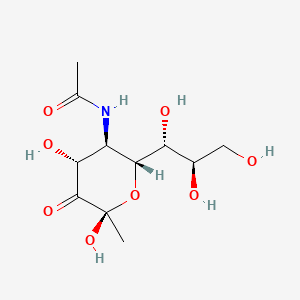
sialon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sialon is a complex organic compound with significant biological and chemical properties. It is a derivative of 2-deoxystreptamine and is known for its intricate structure, which includes multiple hydroxyl groups and an acetamide functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sialon involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the oxan ring: This step involves the cyclization of a linear precursor molecule under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
sialon undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form hydroxyl groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
sialon has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of sialon involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’‘’-N-Acetyl-6’‘’-deamino-6’‘’-hydroxyparomomycin II: A derivative of 2-deoxystreptamine with similar structural features.
N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5S,6R)-6-[[(2S,3S,4S,5R,6R)-4-[[(2R,3S,4S,5S,6R)-3-[[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Another complex derivative with multiple hydroxyl groups and acetamide functionalities.
Uniqueness
sialon stands out due to its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
112760-32-4 |
|---|---|
Molekularformel |
C11H19NO8 |
Molekulargewicht |
293.272 |
IUPAC-Name |
N-[(2R,3R,4R,6R)-4,6-dihydroxy-6-methyl-5-oxo-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C11H19NO8/c1-4(14)12-6-8(17)10(18)11(2,19)20-9(6)7(16)5(15)3-13/h5-9,13,15-17,19H,3H2,1-2H3,(H,12,14)/t5-,6-,7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
PEEVOTZKPHAOIW-WNBQUBFESA-N |
SMILES |
CC(=O)NC1C(C(=O)C(OC1C(C(CO)O)O)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


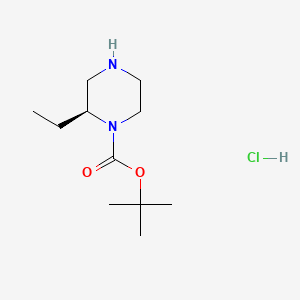
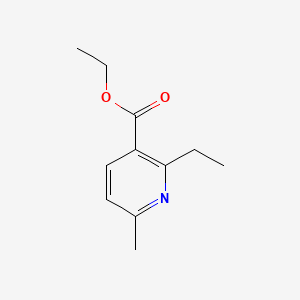
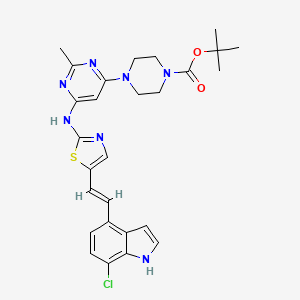
![1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene](/img/structure/B599302.png)

![Methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B599304.png)
